molecular formula C17H15F2NO3 B2721353 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396858-24-4

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2721353
CAS No.: 1396858-24-4
M. Wt: 319.308
InChI Key: FYAPCUCXFFXSBO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it ideal for studying molecular interactions and developing novel pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro U-47700: An analytical reference standard structurally similar to known utopioids.

    N-((4-hydroxychroman-4-yl)methyl)benzamide: A related compound without the difluoro substitution.

Uniqueness

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the presence of both the difluoro substitution on the benzene ring and the hydroxychroman moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3,4-difluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-6-5-11(9-14(13)19)16(21)20-10-17(22)7-8-23-15-4-2-1-3-12(15)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPCUCXFFXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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